脑苷脂C

描述

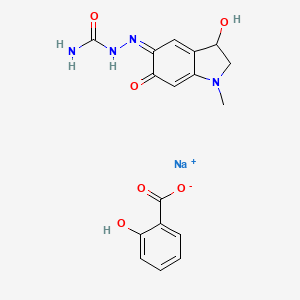

脑苷脂 C 是一种糖鞘脂,糖鞘脂是一类在细胞过程中起着至关重要作用的脂类。它由一个神经酰胺骨架连接到一个单糖残基,通常是半乳糖。 脑苷脂 C 主要存在于神经系统,特别是在神经元的髓鞘中,在那里它有助于细胞膜的稳定性和功能 .

科学研究应用

脑苷脂 C 在科学研究中具有许多应用:

化学: 用作研究糖鞘脂结构和功能的模型化合物。

生物学: 研究其在细胞膜稳定性和信号转导过程中的作用.

医学: 研究其在神经退行性疾病中的潜在治疗作用及其在髓鞘形成中的作用.

工业: 用于开发脂类药物递送系统和化妆品配方.

作用机制

脑苷脂 C 通过整合到细胞膜的脂质双层中发挥作用,有助于膜的稳定性和流动性。它与其他膜成分(如蛋白质和脂类)相互作用,以调节细胞过程。 脑苷脂 C 的糖残基可以参与细胞信号通路,影响细胞生长、分化和凋亡 .

类似化合物:

葡糖脑苷脂: 与脑苷脂 C 类似,但含有葡萄糖而不是半乳糖。

半乳糖脑苷脂: 另一种具有半乳糖残基的糖鞘脂,主要存在于神经元的髓鞘中.

脑苷脂 C 的独特性: 脑苷脂 C 由于其在神经系统中的特定结构和功能而具有独特性。它在髓鞘形成和维持中的作用使其有别于其他糖鞘脂。 此外,它在压力条件下调节脂质组成和减少脂质过氧化的能力突出了其在细胞保护中的重要性 .

生化分析

Biochemical Properties

Cerebroside C is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base forms the backbone of cerebrosides and is typically sphingosine, a long-chain amino alcohol . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of cerebrosides . The sugar residue is a key component that defines the type of cerebroside and its biological function .

Cellular Effects

Cerebroside C has been found to increase tolerance to chilling injury and alter lipid composition in wheat roots . It suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cerebroside C exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Temporal Effects in Laboratory Settings

In laboratory settings, Cerebroside C has been observed to increase chilling tolerance in seed germination and root growth of wheat seedlings over time . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cerebroside C vary with different dosages in animal models . It has been found to inhibit monocyte/macrophage infiltration into synoviocytes, attenuating synovial inflammation and preventing cartilage damage .

Metabolic Pathways

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Transport and Distribution

Cerebroside C is transported and distributed within cells and tissues as part of the lipid bilayer of cell membranes . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes .

Subcellular Localization

Cerebroside C has a peculiar subcellular distribution . Emerging technologies for subcellular localization and distribution of glycosphingolipids by secondary ion mass spectrometry and imaging matrix-assisted laser desorption ionization time-of-flight have been described .

准备方法

合成路线和反应条件: 脑苷脂,包括脑苷脂 C,由神经酰胺和糖核苷酸(如尿苷二磷酸半乳糖)合成。 糖基转移酶催化将糖部分转移到神经酰胺骨架上,形成脑苷脂 C . 反应通常发生在细胞的高尔基体中。

工业生产方法: 工业生产脑苷脂 C 涉及从生物组织(尤其是神经组织)中提取和纯化。该过程包括组织的匀浆,然后用氯仿-甲醇混合物进行溶剂提取。 提取的脑苷脂随后使用薄层色谱和高效液相色谱等色谱技术进行纯化 .

化学反应分析

反应类型: 脑苷脂 C 会发生各种化学反应,包括水解、氧化和糖基化。

常用试剂和条件:

水解: 使用葡糖脑苷脂酶进行的酶促水解将脑苷脂 C 分解为神经酰胺和半乳糖.

氧化: 氧化条件会导致脑苷脂 C 氧化衍生物的形成,影响其生物学功能。

主要产物:

水解: 神经酰胺和半乳糖。

氧化: 具有改变的生物活性的氧化脑苷脂。

糖基化: 具有不同糖残基的各种糖鞘脂。

相似化合物的比较

Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.

Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.

Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.

Uniqueness of Cerebroside C: Cerebroside C is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

属性

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

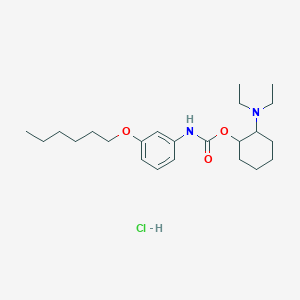

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

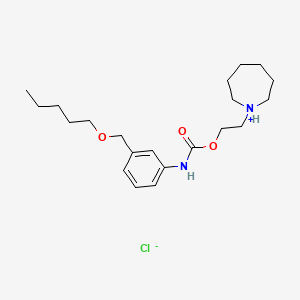

![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)

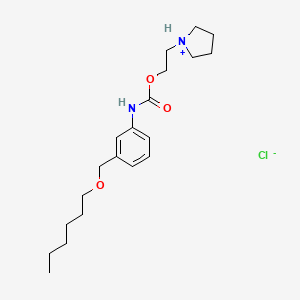

![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)